molecular formula C11H12FNOS B2773906 N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 339097-56-2

N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2773906
CAS No.: 339097-56-2
M. Wt: 225.28
InChI Key: MKNRWMAPXAVCIX-UHFFFAOYSA-N
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Description

N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide is an organic compound characterized by the presence of an allyl group, a fluorophenyl group, and a sulfanylacetamide moiety

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNRWMAPXAVCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the reaction of 4-fluorothiophenol with allyl bromide to form an intermediate allyl 4-fluorophenyl sulfide. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the allyl group or to modify the sulfanyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-allylated products or modified sulfanyl derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}acetamide
  • N-allyl-2-{[4-(4-fluorophenyl)-2-thiazolyl]sulfanyl}acetamide

Uniqueness

N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biological Activity

N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological properties. The presence of the allyl group enhances the compound's reactivity, while the fluorophenyl and sulfanyl moieties are thought to play critical roles in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects. The exact pathways involved may vary depending on the biological context and target system.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, compounds with similar structures have shown MIC values as low as 12.5 µg/mL against fungi, suggesting that this compound could possess similar or enhanced efficacy .

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines, including breast (MCF7) and leukemia (HL60) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed studies are required to elucidate the specific pathways involved .

Case Studies

  • Antimicrobial Efficacy : In a study comparing various derivatives, this compound was found to have significant antifungal activity, outperforming some conventional treatments in specific assays.
    CompoundMIC (µg/mL)Activity Type
    This compound15Antifungal
    Control (Nystatin)23Antifungal
  • Anticancer Activity : A comparative analysis revealed that this compound exhibited an EC50 value of approximately 4.1 µg/mL against MCF7 cells, indicating potent anticancer properties relative to other tested compounds .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds, highlighting its unique efficacy:

Compound NameStructureBiological Activity
N-Allyl-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}acetamideSimilar core structureModerate antibacterial
N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamideQuinazoline derivativeStrong anticancer

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-fluorothiophenol derivatives and allyl bromoacetamide intermediates. Key steps include:

  • Allylation : Reaction of 2-bromoacetamide with allylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Thioether Formation : Coupling the allyl-acetamide intermediate with 4-fluorothiophenol using a catalyst like CuI or Pd(PPh₃)₄ in THF at reflux .
  • Optimization : Yield improvements (≥70%) require inert atmospheres (N₂/Ar), controlled temperature (±2°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify allyl (–CH₂CH=CH₂) and fluorophenyl (–C₆H₄F) moieties. Key signals: δ 5.8–6.0 ppm (allyl protons), δ 7.2–7.8 ppm (fluorophenyl aromatic protons) .
  • FT-IR : Confirm sulfanyl (–S–) linkage (≈650 cm⁻¹) and acetamide carbonyl (≈1650 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ at m/z 280.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives of this compound?

  • Methodological Answer :

  • Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX suite) to resolve ambiguities in NMR/IR assignments. For example, SHELXL refines bond lengths/angles to distinguish between regioisomers .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate substituent effects (e.g., para-fluoro vs. ortho-fluoro configurations) .
  • Statistical Analysis : Apply principal component analysis (PCA) to chromatographic retention data to differentiate closely related analogs .

Q. What experimental strategies are effective for evaluating the bioactivity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Enzyme Kinetics : Use Michaelis-Menten assays (e.g., LOX or BChE inhibition) with varying substrate concentrations. IC₅₀ values are calculated via nonlinear regression (GraphPad Prism) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding interactions with target enzymes (e.g., fluorophenyl group in hydrophobic pockets) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural optimization .

Q. How can researchers address low solubility of this compound in aqueous media for in vitro studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .
  • Pro-drug Synthesis : Introduce hydrophilic groups (e.g., PEGylation) via ester linkages cleaved in physiological conditions .

Data Analysis & Optimization Questions

Q. What statistical approaches are recommended for analyzing contradictory results in biological replicate experiments?

  • Methodological Answer :

  • ANOVA with Tukey’s Post Hoc : Identify significant differences (p < 0.05) between treatment groups .
  • Bland-Altman Plots : Assess inter-replicate variability in dose-response curves .
  • Meta-Analysis : Pool data from independent studies (fixed/random effects models) using R or Python libraries .

Q. How can reaction conditions be systematically optimized for scaling up this compound synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs (e.g., 2³ factorial) to test variables (temperature, catalyst loading, solvent ratio) .
  • Continuous Flow Chemistry : Implement microreactors for precise control of exothermic reactions (e.g., thioether formation) .
  • PAT (Process Analytical Technology) : In-line FTIR/NIR monitoring to track reaction progression in real time .

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